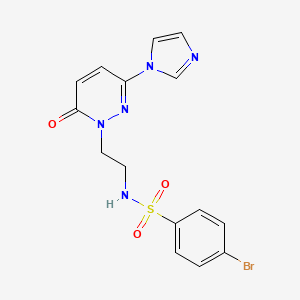![molecular formula C19H25NO B2471098 N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE CAS No. 391220-92-1](/img/structure/B2471098.png)
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is a compound that features an adamantane moiety attached to an ethyl group, which is further connected to a benzamide structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure
Mechanism of Action
Target of Action
The primary target of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is speculated to be the non-structural protein DENV NS2B/NS3 protease of the dengue virus . This protein plays a crucial role in the life cycle of the virus, making it a promising target for antiviral agents .
Mode of Action
This compound is believed to interact with its target by inhibiting the uncoating step in the virus life cycle and/or blocking virus penetration into the host cell . This interaction disrupts the normal function of the DENV NS2B/NS3 protease, thereby inhibiting the replication of the virus .
Biochemical Pathways
It is known that the compound interferes with the replication cycle of the dengue virus . By inhibiting the DENV NS2B/NS3 protease, this compound prevents the virus from successfully replicating within host cells .
Pharmacokinetics
The compound’s adamantane structure suggests it may have good bioavailability due to the lipophilic nature of adamantane derivatives
Result of Action
The result of this compound’s action is the inhibition of the dengue virus replication within host cells . By preventing the virus from replicating, this compound can potentially halt the progression of the disease caused by the virus .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the pH and temperature of the host organism’s body can impact the compound’s stability and efficacy . Additionally, the presence of other molecules in the body can potentially affect the compound’s ability to reach and interact with its target
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives have shown potential in interacting with various enzymes and proteins
Cellular Effects
Some adamantane derivatives have shown anti-Dengue Virus activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that adamantane derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE typically involves the reaction of 1-bromoadamantane with benzamide derivatives. One common method includes the use of carboxylic acid amides in the presence of a catalyst such as manganese. The reaction conditions often involve heating and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound can be optimized using microwave irradiation techniques. This method significantly increases yields and reduces reaction times compared to conventional heating methods. The process involves reacting amantadine with benzoyl chloride under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the benzamide group.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against dengue virus.
Medicine: Explored for its potential use in drug development due to the stability and unique properties of the adamantane moiety.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Similar structure but with a sulfamoyl group, showing significant antiviral activity.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Contains a vinyl group, used in different synthetic applications.
Uniqueness
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is unique due to its combination of the adamantane moiety with a benzamide structure, providing both stability and potential biological activity. Its synthesis can be efficiently optimized using microwave irradiation, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDQILPBGXQVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
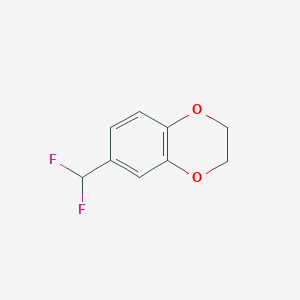
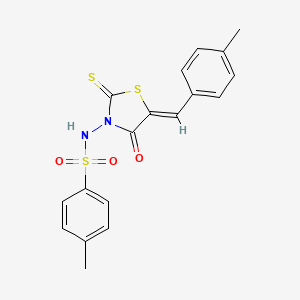
![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)
![ethyl 4-{3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate](/img/structure/B2471024.png)
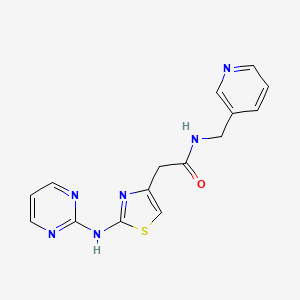
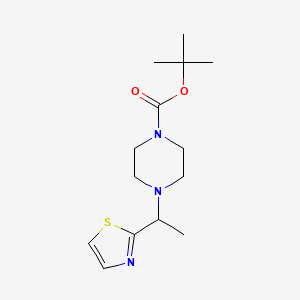
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2471028.png)
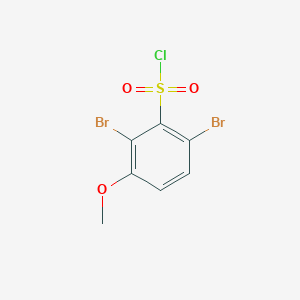
![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)

